molecular formula C11H9Cl3N2O3S B2600921 ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 568550-85-6

ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2600921
CAS No.: 568550-85-6
M. Wt: 355.61
InChI Key: OWOGJNQYWSTLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is modified at the 2-position with a trichloromethyl group, which confers significant electron-withdrawing effects and steric bulk. The ethyl ester at the 6-position enhances solubility in organic solvents.

Key structural attributes include:

  • Molecular formula: C₁₀H₉Cl₃N₂O₃S (calculated from IUPAC name).
  • Functional groups: Trichloromethyl (electron-withdrawing), ethyl carboxylate, and a cyclic thiouracil-like system.

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O3S/c1-3-19-9(18)6-4(2)5-7(17)15-10(11(12,13)14)16-8(5)20-6/h3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOGJNQYWSTLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines demonstrate significant antimicrobial properties against various pathogens such as Candida albicans and Staphylococcus aureus. The halogen substitution may enhance membrane permeability and receptor interactions, increasing efficacy against resistant strains .

Anticancer Potential

Recent studies have shown that compounds within this class can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. For instance, compound derivatives have been tested against the NCI 60 cell line panel, revealing potent growth inhibition comparable to established chemotherapeutics like methotrexate .

Case Studies

  • Inhibition of DHFR : A study demonstrated that specific derivatives of thieno[2,3-d]pyrimidines exhibited higher potency than methotrexate in inhibiting DHFR, highlighting their potential as targeted cancer therapies .
    CompoundTGI (μM)GI50 (μM)LC50 (μM)
    Compound 2016.23.350.1
    Compound 2367.76.6100
  • Antimicrobial Efficacy : In vitro studies have shown that this compound derivatives exhibit significant activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences electronic properties, solubility, and bioactivity.

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Target Compound Trichloromethyl C₁₀H₉Cl₃N₂O₃S ~356.6 Not reported High electron-withdrawing potential; potential reactivity in nucleophilic substitutions .
Ethyl 5-methyl-4-oxo-2-(propylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Propylsulfanyl C₁₃H₁₆N₂O₃S₂ 312.4 Not reported Enhanced lipophilicity due to alkyl chain; possible thiol-mediated redox activity.
Ethyl 5-methyl-4-morpholino-2-(4-nitrophenyl)thieno[2,3-d]pyrimidine-6-carboxylate 4-Nitrophenyl C₁₉H₂₀N₄O₅S 416.5 189–191 Electron-deficient aromatic ring; nitro group may confer antibacterial/antiproliferative activity.
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Ethyl C₁₁H₁₃N₃O₂S 267.3 Not reported Amino group enhances hydrogen bonding; potential kinase inhibition.

Key Observations :

  • Trichloromethyl vs. Propylsulfanyl : The trichloromethyl group increases molecular weight and polarity compared to the lipophilic propylsulfanyl chain.

Substituent Effects at the 4- and 6-Positions

Modifications at these positions alter hydrogen bonding and solubility profiles.

Compound Name 4-Position Substituent 6-Position Substituent Key Properties
Target Compound Oxo Ethyl carboxylate Carboxylate improves solubility in polar aprotic solvents; oxo group participates in keto-enol tautomerism.
Ethyl 5-methyl-4-(4-(3-phenylureido)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate Phenylureido-phenyl Ethyl carboxylate Urea moiety enables strong hydrogen bonding (melting point: 319–322 °C) .
Ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate Oxo and thioxo Ethyl carboxylate Thioxo group increases planarity and π-π stacking potential.

Key Observations :

  • Hydrogen Bonding : Urea-containing derivatives exhibit exceptionally high melting points due to intermolecular H-bonding networks.
  • Tautomerism: The oxo group in the target compound may stabilize enolic forms, influencing reactivity in acidic/basic conditions.

Biological Activity

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly its antimicrobial and potential antitumor properties. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with significant substituents:

  • Molecular Formula : C₁₁H₈Cl₃N₁O₃S
  • Molecular Weight : 355.61 g/mol
  • CAS Number : 568550-85-6

The presence of the trichloromethyl group is particularly noteworthy as it may enhance the compound's biological activity through increased lipophilicity and improved membrane permeability.

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various microbial strains:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Notably active against Candida albicans.

The antimicrobial efficacy is often attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens .

Antitumor Activity

Recent research indicates that thieno[2,3-d]pyrimidine derivatives are promising candidates for cancer therapy. In silico studies have highlighted their potential as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in cancer cell proliferation:

  • Inhibition Studies : Compounds similar to ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine have been shown to inhibit DHFR more effectively than traditional agents like methotrexate .

The compound's structure allows for selective targeting of tumor cells by exploiting folate receptor pathways, which are overexpressed in certain cancers .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies. These methods often involve multi-step reactions that allow for the introduction of the trichloromethyl group and other substituents critical for biological activity.

Common Synthetic Routes

  • Cyclization Reactions : Formation of the thieno-pyrimidine ring system.
  • Halogenation : Introduction of the trichloromethyl group.
  • Esterification : Conversion to the ethyl ester form.

These synthetic approaches not only yield the target compound but also facilitate the development of analogs with potentially enhanced pharmacological profiles .

Case Studies and Research Findings

A selection of research findings illustrates the biological activity of this compound:

StudyFindings
Antimicrobial Evaluation In vitro assays revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values indicating strong potency .
Antitumor Activity Compounds derived from thieno[2,3-d]pyrimidine scaffolds demonstrated growth inhibition in various human tumor cell lines, outperforming standard chemotherapeutic agents .
Toxicity Assessments Hemolytic assays indicated low toxicity up to concentrations of 200 µmol/L, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate?

The compound is synthesized via multi-component reactions (MCRs) similar to the Biginelli reaction. A typical protocol involves refluxing thiourea derivatives, β-ketoesters, and aldehydes in acidic conditions (e.g., glacial acetic acid and acetic anhydride) for 8–12 hours . For example, a related thiazolopyrimidine derivative was synthesized by condensing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid and a substituted benzaldehyde in a 1:1 mixture of acetic acid and anhydride, yielding 78% product after recrystallization . Key considerations:

  • Catalyst : Sodium acetate enhances cyclization.
  • Purification : Slow evaporation of ethyl acetate-ethanol (3:2) solutions yields X-ray-quality crystals .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thieno[2,3-d]pyrimidine core exhibits puckering, with deviations from planarity (e.g., C5 atom deviates by 0.224 Å in a related compound). Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) are critical for assessing steric effects . Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize crystal packing along specific axes .

Q. What spectroscopic methods are used for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., trichloromethyl at C2, ester at C6).
  • IR : Stretching vibrations for carbonyl (C=O at ~1700 cm1^{-1}) and thiophene (C–S at ~650 cm1^{-1}) groups confirm functionalization.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}Cl3_3N2_2O3_3S).

Advanced Research Questions

Q. How do substituents influence the pharmacological activity of thieno[2,3-d]pyrimidine derivatives?

The trichloromethyl group at C2 enhances electrophilicity, potentially improving DNA-binding or enzyme inhibition. Comparative studies show:

  • Antimicrobial Activity : Pyrimidinones with electron-withdrawing groups (e.g., Cl, CF3_3) exhibit MIC values <10 µg/mL against Gram-positive bacteria .
  • Anticancer Potential : Derivatives with aromatic substituents (e.g., phenyl, 4-methoxyphenyl) show IC50_{50} values of 2–5 µM in MCF-7 cells .
    Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (e.g., targeting thymidylate synthase) .

Q. How can computational methods optimize reaction conditions for this compound?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal solvents, catalysts, and temperatures. For example:

  • Reaction Path Search : Identifies low-energy pathways for cyclization steps.
  • Data Mining : Extracts key variables (e.g., solvent polarity, catalyst loading) from prior syntheses .
    Case Study : A 30% reduction in reaction time was achieved for a pyrimidinone derivative by using acetonitrile instead of DMF, guided by computed solvation energies .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or substituent effects. Solutions include:

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls.
  • Meta-Analysis : Pool data from multiple studies (e.g., 12 pyrimidinone derivatives tested against Mycobacterium tuberculosis H37Rv) to identify trends .
  • Crystallography : Correlate bioactivity with solid-state conformation (e.g., planar vs. puckered rings) .

Methodological Challenges

Q. How to address low yields in multi-component syntheses?

  • Stepwise Optimization : Vary stoichiometry (e.g., 1.2:1 ratio of aldehyde to thiourea).
  • Microwave Assistance : Reduces reaction time from 10 hours to 45 minutes for similar compounds .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency .

Q. What are the limitations of SC-XRD for conformational analysis?

  • Dynamic Effects : X-ray structures represent static conformations; solution-phase NMR or MD simulations better capture flexibility.
  • Disorder : High thermal motion in trichloromethyl groups may require constrained refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.